molecular formula C6H13NO B1377489 2,3-Dimethyloxolan-3-amine CAS No. 1432680-31-3

2,3-Dimethyloxolan-3-amine

Cat. No. B1377489
CAS RN: 1432680-31-3
M. Wt: 115.17 g/mol
InChI Key: AXWLTIYDQWQSEC-UHFFFAOYSA-N
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Description

2,3-Dimethyloxolan-3-amine (DMOA) is a cyclic secondary amine with a five-membered ring structure. It has a molecular weight of 115.18 and a molecular formula of C6H13NO . It is stored at room temperature and is available in liquid form .


Molecular Structure Analysis

The InChI code for 2,3-Dimethyloxolan-3-amine is 1S/C6H13NO/c1-5-6(2,7)3-4-8-5/h5H,3-4,7H2,1-2H3 and the InChI key is AXWLTIYDQWQSEC-UHFFFAOYSA-N .


Chemical Reactions Analysis

Amines, including 2,3-Dimethyloxolan-3-amine, can act as weak organic bases. They have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium ions and hydroxide ions .


Physical And Chemical Properties Analysis

2,3-Dimethyloxolan-3-amine is a liquid at room temperature . The main chemical property of amines, including 2,3-Dimethyloxolan-3-amine, is their ability to act as weak organic bases .

Scientific Research Applications

High-Pressure Reactions with Carbon Disulfide : A study by Taguchi et al. explored the reaction of oxiranes, including compounds structurally related to 2,3-Dimethyloxolan-3-amine, with carbon disulfide under high pressure. This process led to the formation of 1,3-dithiolane-2-thiones, demonstrating the potential of high-pressure conditions to facilitate unique chemical transformations (Taguchi, Yanagiya, Shibuya, & Suhara, 1988).

Direct Amidation of Carboxylic Acids : Lanigan et al. presented a method using B(OCH2CF3)3 for the direct amidation of carboxylic acids with amines, including those structurally similar to 2,3-Dimethyloxolan-3-amine. This efficient approach highlights the potential of such compounds in synthesizing amides, which are crucial in various chemical and pharmaceutical industries (Lanigan, Starkov, & Sheppard, 2013).

Copper Catalyzed Amination : Research by Lu and Twieg focused on the copper-catalyzed amination of halothiophenes, using solvents and ligands that are structurally akin to 2,3-Dimethyloxolan-3-amine. Their findings demonstrate the compound's relevance in synthesizing aminothiophenes, which are important in electronic and optoelectronic materials (Lu & Twieg, 2005).

Physical Property Analysis in Aqueous Solutions : Blanco et al. conducted a study on the physical properties of aqueous solutions containing compounds like 3-Dimethylamino-1-propylamine, providing insight into their behavior in acidic gas separation processes. This research is crucial for understanding the mass transfer operations in chemical engineering (Blanco, García-Abuín, Gómez‐Díaz, & Navaza, 2017).

Complex Formation with Platinum : Rochon and Buculei explored the synthesis and properties of Pt(II)-cyclic amine complexes, with a focus on their reactions in various pH conditions. This research provides valuable insights into the application of 2,3-Dimethyloxolan-3-amine derivatives in coordination chemistry and their potential uses in catalysis and material science (Rochon & Buculei, 2005).

Safety and Hazards

The safety information for 2,3-Dimethyloxolan-3-amine includes several hazard statements: H226, H315, H318, H335. Precautionary statements include P210, P233, P240, P241, P242, P243, P261, P264, P271, P280, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .

properties

IUPAC Name

2,3-dimethyloxolan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-5-6(2,7)3-4-8-5/h5H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXWLTIYDQWQSEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCO1)(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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